molecular formula C11H8O4 B3054181 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 58734-32-0

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3054181
CAS No.: 58734-32-0
M. Wt: 204.18 g/mol
InChI Key: JGVTUAUTAMXVAF-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of the coumarin family, which is known for its diverse biological activities. This compound is characterized by a chromene ring system with a carboxylic acid group at the third position and a methyl group at the eighth position. Coumarins, including this compound, are widely found in nature and have been used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of salicylaldehyde derivatives with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts and solvents are chosen to be environmentally friendly, and reaction conditions are optimized for efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound may also interact with DNA and proteins, affecting cellular processes and exhibiting potential anticancer properties .

Comparison with Similar Compounds

  • 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Comparison: 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of a methyl group at the eighth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .

Properties

IUPAC Name

8-methyl-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-3-2-4-7-5-8(10(12)13)11(14)15-9(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVTUAUTAMXVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504277
Record name 8-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58734-32-0
Record name 8-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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